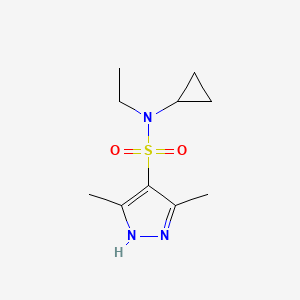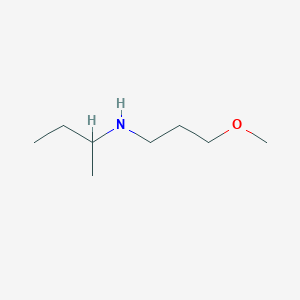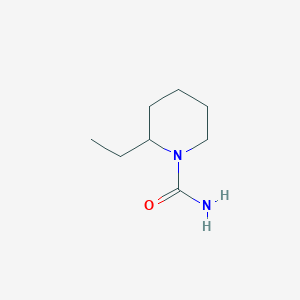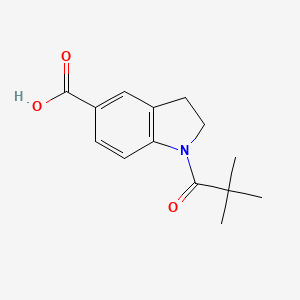![molecular formula C9H9F6NO2 B1519657 2,2,2-Trifluor-1-[1-(2,2,2-Trifluoracetyl)-4-piperidyl]ethanon CAS No. 1159982-56-5](/img/structure/B1519657.png)
2,2,2-Trifluor-1-[1-(2,2,2-Trifluoracetyl)-4-piperidyl]ethanon
Übersicht
Beschreibung
This compound is a derivative of trifluoroacetophenone, which is a type of ketone. Trifluoroacetophenones are known for their reactivity and are often used in organic synthesis .
Chemical Reactions Analysis
Trifluoroacetophenones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoroacetophenones are generally characterized by their reactivity, as well as their physical properties such as boiling point and density .Wissenschaftliche Forschungsanwendungen
Synthese von photoreaktiven Sonden
2,2,2-Trifluor-1-[1-(2,2,2-Trifluoracetyl)-4-piperidyl]ethanon: wird als Reaktant bei der Synthese von photoreaktiven Sonden verwendet. Diese Sonden sind so konzipiert, dass sie die Bindungsstellen von nicht kompetitiven GABA-Rezeptor-Antagonisten unterscheiden . Die Möglichkeit, zwischen verschiedenen Bindungsstellen zu unterscheiden, ermöglicht ein besseres Verständnis der Rezeptorfunktion und die Entwicklung gezielter Therapien.
Erstellung von photoaktiven Glykokonjugaten
Die Verbindung dient als Vorläufer für die Herstellung von photoaktiven α-Mannosiden und Mannosylpeptiden . Diese Glykokonjugate sind wertvoll für die Untersuchung von Kohlenhydrat-Protein-Wechselwirkungen, die eine entscheidende Rolle in biologischen Prozessen und der Krankheitsentstehung spielen.
Inaktivierung von Cytochrom-P450-Enzymen
Forscher verwenden This compound, um Inhibitoren des humanen Cytochrom-P450-2B6 zu produzieren . Diese Anwendung ist im Bereich des Arzneimittelstoffwechsels von Bedeutung, da sie zum Verständnis von Arzneimittelwechselwirkungen und des Entgiftungsprozesses beiträgt.
Entwicklung von Photoaffinitätsmarkierten Antibiotika
Diese Verbindung ist auch an der Synthese von Photoaffinitätsmarkierten Fusidinsäure-Analoga beteiligt . Diese Analoga können verwendet werden, um die Wechselwirkung zwischen Antibiotika und ihren Zielproteinen zu untersuchen und so zur Entwicklung neuer antibakterieller Mittel beizutragen.
Synthese von Antiepileptika-Hydroxyamiden
Die Synthese von Hydroxyamiden mit antiepileptischen Eigenschaften ist eine weitere Anwendung von This compound . Antiepileptika sind unerlässlich für die Behandlung von Epilepsie und anderen Krampfanfällen.
Antiproliferative Wirkstoffe
Schließlich wird die Verbindung zur Synthese von ET-18-OCH3-Derivaten mit antiproliferativen Eigenschaften verwendet . Diese Wirkstoffe werden auf ihr Potenzial untersucht, das Wachstum von Krebszellen zu hemmen und tragen so zur Krebsforschung und -therapieentwicklung bei.
Zukünftige Richtungen
The study and application of trifluoroacetophenones is an active area of research in organic chemistry. They are often used as building blocks in the synthesis of more complex molecules . The future directions for this specific compound would likely depend on its reactivity and potential applications.
Wirkmechanismus
. The compound is a liquid at room temperature . It’s important to note that the safety information for this compound indicates that it may be harmful if swallowed and may cause eye irritation .
The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .
Biochemische Analyse
Biochemical Properties
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, potentially inhibiting their activity. This interaction can be utilized to study enzyme inhibition mechanisms and to develop enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This inhibition can lead to reduced metabolism of substrates and altered cellular responses. Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. These dose-dependent effects are crucial for determining safe and effective usage in research .
Metabolic Pathways
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the nucleus or mitochondria, where it interacts with relevant biomolecules. These localization patterns are critical for its activity and function, as they determine the sites of its biochemical interactions .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHOXRTOOPBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669822 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-56-5 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)




![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)


![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)


